molecular formula C15H17N7O2 B2542016 N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2380077-90-5

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2542016
CAS No.: 2380077-90-5
M. Wt: 327.348
InChI Key: LLSQZHQEZYAYCK-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azetidine, pyrazole, and pyrazine moieties, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various amines, nitriles, and carboxylic acids, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-6-carboxamide
  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide
  • N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide

Uniqueness

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of azetidine, pyrazole, and pyrazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methoxy-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-20-9-11(14(19-20)24-3)15(23)21(2)10-7-22(8-10)13-12(6-16)17-4-5-18-13/h4-5,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSQZHQEZYAYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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